(Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C9H15ClO3S. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride typically involves the reaction of (Octahydro-1-benzofuran-2-yl)methanol with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive sulfonyl chloride group.
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. This group is highly reactive and can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Chemistry:
Pharmaceuticals: Employed in the synthesis of potential drug candidates, particularly those involving sulfonamide or sulfonate ester functionalities.
Biology: Utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This results in the formation of a sulfonate ester, sulfonamide, or sulfonate thioester, depending on the nucleophile. The reactivity of the sulfonyl chloride group is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Octahydro-1-benzofuran-2-yl)methanol: A precursor to (Octahydro-1-benzofuran-2-yl)methanesulfonyl chloride.
Benzofuran derivatives: Compounds with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This makes it a valuable reagent in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H15ClO3S |
---|---|
Molekulargewicht |
238.73 g/mol |
IUPAC-Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-7-3-1-2-4-9(7)13-8/h7-9H,1-6H2 |
InChI-Schlüssel |
XGXUIARIXZWTIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC(O2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.